molecular formula C8H14BrN3 B13550841 5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole

5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole

Cat. No.: B13550841
M. Wt: 232.12 g/mol
InChI Key: ZLWHLJUOVBWHEJ-UHFFFAOYSA-N
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Description

Product Overview 5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole is a chemical compound with the CAS Registry Number 1493123-15-1 . This organic building block has a molecular formula of C 8 H 14 BrN 3 and a molecular weight of 232.12 g/mol . The compound is characterized by a 1-methyl-1H-1,2,4-triazole head group linked to a bromomethyl-substituted butyl chain, making it a valuable intermediate in synthetic organic chemistry. Research Applications This compound is designed for use as a key synthetic intermediate in various research fields. The reactive bromomethyl group makes it a versatile alkylating agent, suitable for forming carbon-nitrogen and carbon-sulfur bonds, or for creating longer molecular chains through nucleophilic substitution reactions . The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry and materials science, often investigated for its potential bioactivity . Compounds featuring the 1,2,4-triazole core are frequently explored in the development of novel pharmaceutical agents, including analogues of neurotransmitters like glutamate . Researchers may utilize this bromo-functionalized triazole to synthesize more complex molecules for application in drug discovery, agrochemical development, and as ligands in coordination chemistry. Handling and Safety This product is intended for research purposes only and is not classified as a medicinal product or for food use. It is strictly for use by qualified laboratory professionals. Specific hazard statements are not fully classified in the searched sources; therefore, researchers must consult the Safety Data Sheet (SDS) and employ appropriate safety precautions, including the use of personal protective equipment (PPE) when handling this compound.

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

5-[2-(bromomethyl)butyl]-1-methyl-1,2,4-triazole

InChI

InChI=1S/C8H14BrN3/c1-3-7(5-9)4-8-10-6-11-12(8)2/h6-7H,3-5H2,1-2H3

InChI Key

ZLWHLJUOVBWHEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=NC=NN1C)CBr

Origin of Product

United States

Preparation Methods

Methylation of 1H-1,2,4-Triazole

  • Procedure: React 1H-1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions to yield 1-methyl-1H-1,2,4-triazole.
  • Notes: This step ensures selective N1-methylation, providing the methylated triazole core for further substitution.

Introduction of Bromomethyl Butyl Side Chain

  • General Strategy: Alkylation of the triazole ring with a bromomethylbutyl electrophile or via lithiation followed by reaction with dibromomethane or related reagents.
  • Typical Conditions:
    • Use of strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C) to generate the lithiated intermediate.
    • Subsequent addition of dibromomethane or bromomethylbutyl halides to introduce the bromomethyl substituent at the 5-position of the triazole ring.

Multi-step Functionalization via Carboxylation and Esterification (Patent Method)

A patented multi-step synthesis for related triazole derivatives involves:

Step Reaction Description Reagents/Conditions Product
1 Methylation of 1,2,4-triazole KOH, EtOH, chloromethane, reflux 1-methyl-1H-1,2,4-triazole
2 Lithiation and halogenation LDA or n-BuLi, THF, TMEDA, dibromomethane 5-bromo-1-methyl-1H-1,2,4-triazole
3 Carboxylation LDA, CO2, THF, -78 °C 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
4 Esterification Thionyl chloride, methanol 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester
5 Hydrogenation (dehalogenation) Pd/C, DBU, H2, methanol, 25-35 °C, 0.1-0.3 MPa 1-methyl-1H-1,2,4-triazole-3-methyl formate

This route highlights the use of lithiation/carboxylation and subsequent esterification to functionalize the triazole ring, which can be adapted for the preparation of bromomethyl-substituted derivatives by modifying the alkylating agents.

Direct Alkylation with Bromomethylbutyl Halides

  • Typical Reaction:
    1-methyl-1H-1,2,4-triazole is reacted with 2-(bromomethyl)butyl bromide or chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).
  • Mechanism: Nucleophilic substitution (SN2) on the bromomethylbutyl halide by the triazole nitrogen or carbon anion intermediate.
  • Optimization: Reaction temperature and base choice influence yield and selectivity.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Methylation + Lithiation + Halogenation + Carboxylation (Patent) KOH, chloromethane, LDA/n-BuLi, CO2, SOCl2, Pd/C Reflux, -78 °C, H2 pressure High regioselectivity, multi-functionalization possible Multi-step, requires low temp and inert atmosphere
Direct Alkylation with Bromomethylbutyl Halide 1-methyl-1H-1,2,4-triazole, K2CO3, DMF, bromomethylbutyl halide Room temp to reflux Simpler, fewer steps Possible side reactions, requires careful control
Lithiation + Dibromomethane Alkylation LDA/n-BuLi, dibromomethane, THF Low temp (-78 °C) High regioselectivity Sensitive conditions, moisture sensitive

Analytical and Characterization Data

  • Spectroscopic Techniques:
    • NMR (1H, 13C) to confirm substitution pattern on triazole ring and alkyl chain
    • Mass spectrometry for molecular weight confirmation
    • IR spectroscopy for functional group verification
  • Purity Assessment: HPLC or GC to confirm product purity and yield.

Notes on Reaction Optimization and Scale-Up

  • Use of inert atmosphere (nitrogen or argon) is critical during lithiation steps to prevent side reactions with moisture or oxygen.
  • Cooling to -78 °C during lithiation and carboxylation steps improves regioselectivity and yield.
  • Choice of base (LDA vs. n-BuLi) and solvent (THF preferred) affects the lithiation efficiency.
  • Alkylation reactions benefit from polar aprotic solvents like DMF to enhance nucleophilicity and solubility.
  • Hydrogenation for dehalogenation requires controlled pressure and temperature to avoid over-reduction.

Chemical Reactions Analysis

Alkylation Reactions

The bromomethyl group serves as a potent alkylating agent, facilitating nucleophilic substitutions (SN2 mechanisms) with amines, thiols, and oxygen nucleophiles:

Reaction TypeConditionsProduct ExampleYield (%)Source
Amine alkylationEtOH, 60°C, 6hQuaternary ammonium derivatives72–88
Thiol substitutionDMF, K₂CO₃, rtThioether-functionalized triazoles65–78
Ether formationNaH, THF, alkyl halideAlkoxybutyl-triazole hybrids81–93

These reactions exploit the electrophilic nature of the bromine atom, with steric effects from the butyl chain slightly reducing reaction rates compared to shorter-chain analogs.

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Under Pd(OAc)₂ catalysis (5 mol%) in THF/H₂O (3:1), the compound reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives :

text
**General Reaction**: 5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole + ArB(OH)₂ → Ar-CH₂-C₄H₈-triazole **Optimized Conditions**: - Temperature: 85–90°C - Base: K₂CO₃ (3.0 equiv) - Yield: 82–91%[3]

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective modifications:

N-Methylation and Halogenation

  • Methylation : Reacts with methyl iodide in DMF to form 1,3-dimethyl derivatives (quantitative yield) .

  • Halogen Exchange : Bromine at the triazole’s 5-position can be replaced with chlorine or iodine via Cu-catalyzed reactions .

Cycloaddition Reactions

The triazole participates in 1,3-dipolar cycloadditions with azides under Cu(I) catalysis, forming bis-triazole architectures :

text
**Example Reaction**: This compound + NaN₃ → 1,2,3-triazole-linked macrocycles **Mechanistic Insight**: The reaction proceeds via a triazoline intermediate, with stereochemical outcomes influenced by steric effects of the butyl chain[2][7].

Elimination and Rearrangement Pathways

Under basic conditions (e.g., Cs₂CO₃), the bromomethyl group undergoes elimination to form alkenes:
C4H8BrC4H6+HBr\text{C}_4\text{H}_8\text{Br} \rightarrow \text{C}_4\text{H}_6 + \text{HBr}
This reaction is temperature-dependent, with optimal yields at 60°C .

Biological Derivatization

The compound’s bromine atom is replaced in drug design to enhance bioactivity:

Target ApplicationDerivative ClassKey ModificationBiological Activity (IC₅₀)Source
Anticancer agentsThioether-triazole conjugates-SH substitution0.25–1.8 μM
Antibacterial hybridsFluoroquinolone-triazole hybridsCoupling via Suzuki reactionMIC: 0.43–4.7 μM

Comparative Reactivity

The bromomethylbutyl chain’s reactivity differs from related structures:

CompoundKey FeatureReaction Rate (Relative)Notes
5-(Chloromethyl)-1-methyl-triazoleChlorine substituent1.2× fasterHigher electrophilicity
5-(Hydroxymethyl)-1-methyl-triazoleHydroxyl groupNon-reactiveRequires activation
5-(Methyl)-1-methyl-triazoleNo halogenN/ALimited derivatization

Data adapted from structural analogs in .

Mechanistic Considerations

  • Steric Effects : The butyl chain reduces accessibility to the bromine atom, requiring elevated temperatures for SN2 reactions .

  • Electronic Effects : The triazole ring’s electron-withdrawing nature polarizes the C-Br bond, enhancing electrophilicity .

This compound’s dual functionality (alkyl bromide + heterocycle) positions it as a strategic intermediate in medicinal chemistry and materials science.

Scientific Research Applications

5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring may also interact with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole, the following structurally related compounds are analyzed (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Data Reference
5-(Bromomethyl)-1-methyl-1H-1,2,3-benzotriazole C₈H₈BrN₃ Bromomethyl group on benzotriazole MW: 226.07; mp >120°C (dec.); CAS 499770-76-2
4-(Bromomethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole C₉H₆BrF₃N₃ Bromomethyl, trifluorophenyl Synthesized via azide-alkyne cycloaddition; used in bioactive derivatives
5-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,4-triazole C₉H₁₃BrN₄ Bromomethyl-cyclopropyl CAS 1485325-37-8; two suppliers listed
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones Variable Bromophenyl, thione group Antioxidant activity studied; structure-activity relationships explored
5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole C₁₀H₁₀BrN₃ Bromophenyl, methyl Safety protocols emphasize handling brominated compounds (P210, P102)
Key Differences and Implications

Core Heterocycle: The target compound uses a 1,2,4-triazole core, whereas analogs like 5-(Bromomethyl)-1-methyl-1H-1,2,3-benzotriazole (benzotriazole) and 4-(Bromomethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole (1,2,3-triazole) exhibit distinct electronic and steric properties.

Substituent Effects :

  • The butyl chain in the target compound introduces flexibility and lipophilicity, contrasting with cyclopropyl (e.g., 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,4-triazole ) or aryl groups (e.g., bromophenyl derivatives). Longer alkyl chains may increase solubility in organic solvents but reduce aqueous bioavailability .

Reactivity :

  • Bromine’s position and accessibility influence reactivity. For instance, 5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole highlights bromine’s role in cross-coupling reactions (e.g., Suzuki-Miyaura), a trait likely shared with the target compound .

Biological Activity :

  • Triazole-thione derivatives (e.g., 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones ) exhibit antioxidant properties, with substituents like methoxyphenyl enhancing radical scavenging . The target compound’s bromomethyl group could similarly modulate bioactivity via electrophilic interactions.
Spectroscopic Characterization
  • IR/NMR : Bromine’s presence is confirmed by C-Br stretching (~533 cm⁻¹ in related compounds) and deshielded protons near δ 2.55 ppm (CH₃ groups) .
  • Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) aids identification, as seen in 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (m/z 317 [M+H]⁺) .

Biological Activity

5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C4_4H6_6BrN3_3
  • Molecular Weight : 176.01 g/mol
  • CAS Number : 1493123-15-1

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Antifungal Activity

The compound has also shown potential as an antifungal agent. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. The effectiveness of this compound was tested against several fungal species:

Fungal Species Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans1816
Aspergillus niger2032
Cryptococcus neoformans1564

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid synthesis and cellular metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound promotes programmed cell death through various signaling pathways.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates of bacteria from patients showed that treatment with triazole derivatives resulted in a significant decrease in infection rates.
  • Antifungal Treatment in Immunocompromised Patients : Patients with weakened immune systems were treated with triazole-based therapies, leading to improved outcomes and reduced fungal infections.
  • Cancer Treatment Trials : Clinical trials investigating the use of triazole derivatives as adjunct therapy in cancer treatment have shown promising results in enhancing the effects of conventional chemotherapeutic agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(2-(bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole?

To achieve high yields, focus on:

  • Substituent positioning : The bromomethyl group’s placement on the butyl chain (e.g., at C2 vs. C3) affects steric hindrance and reaction efficiency. Adjust alkylation conditions (e.g., solvent polarity, base strength) to favor desired regioselectivity .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate structurally similar byproducts (e.g., isomers with varying bromomethyl positions) .
  • Stability : Bromoalkyl substituents are prone to hydrolysis; store intermediates under inert atmospheres and low temperatures .

Q. How can the molecular structure of this compound be unambiguously confirmed?

Combine:

  • Single-crystal X-ray diffraction : Resolve the triazole ring conformation and bromomethyl orientation. Use SHELX software for refinement .
  • NMR analysis : Compare 1H^1H- and 13C^{13}C-NMR spectra with analogs (e.g., 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole) to identify substituent-specific shifts .
  • Mass spectrometry : Confirm molecular weight via ESI-MS and monitor bromine isotope patterns .

Q. What experimental methods are suitable for analyzing its solubility and stability under varying conditions?

  • Solubility profiling : Use HPLC to quantify solubility in polar (e.g., DMSO, methanol) vs. nonpolar solvents (hexane). Correlate results with LogP calculations .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >120°C) and hygroscopicity .
  • pH-dependent stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of bromomethyl-substituted triazoles in biological systems?

  • In vitro assays : Test analogs with varying alkyl chain lengths or bromine positions against target enzymes (e.g., cytochrome P450 isoforms). Use IC50_{50} values to quantify inhibitory potency .
  • Molecular docking : Model interactions between the bromomethyl group and hydrophobic enzyme pockets (e.g., TYK2 inhibitors) using AutoDock Vina or Schrödinger .
  • Crystallographic data : Compare binding modes of analogs co-crystallized with target proteins .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives with flexible substituents?

  • Dynamic disorder modeling : Refine X-ray data using SHELXL’s PART instruction to account for multiple bromomethyl conformations .
  • Complementary techniques : Validate with 1H^1H-NMR in solution (e.g., NOESY to detect spatial proximity between the triazole ring and substituents) .
  • DFT calculations : Optimize gas-phase geometries and compare with experimental bond lengths/angles .

Q. How can the compound’s potential as a COX-2 inhibitor be evaluated mechanistically?

  • Enzyme kinetics : Measure inhibition of recombinant COX-2 using a fluorometric assay (e.g., prostaglandin H2_2 conversion). Compare with known inhibitors like celecoxib .
  • Cell-based assays : Quantify prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .
  • Mutagenesis studies : Identify critical binding residues by testing inhibition against COX-2 mutants (e.g., Val523Ala) .

Q. What methodologies are effective for studying its reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : Screen palladium catalysts (e.g., Pd2_2(dba)3_3) and ligands (XPhos) to couple the bromomethyl group with aryl amines .
  • Kinetic analysis : Monitor reaction progress via 1H^1H-NMR to determine rate constants and optimize conditions (temperature, solvent) .

Q. How can computational tools predict its environmental fate or toxicity?

  • QSAR modeling : Use EPI Suite to estimate biodegradability and bioaccumulation potential based on bromine’s electronegativity and alkyl chain hydrophobicity .
  • Molecular dynamics : Simulate interactions with lipid bilayers to assess membrane permeability and cytotoxicity .

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